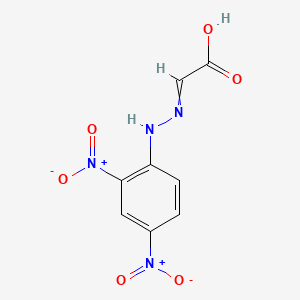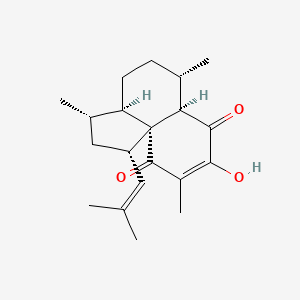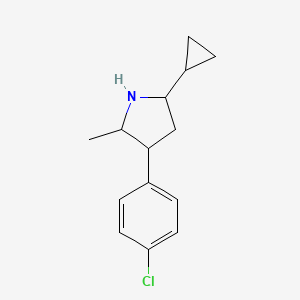
Glyoxylate 2,4-dinitrophenylhydrazone
Vue d'ensemble
Description
Glyoxylate 2,4-dinitrophenylhydrazone is a chemical compound known for its distinctive yellow crystalline appearance. It is primarily used in analytical chemistry for the detection and quantification of glyoxylate in biological samples. The compound is formed through the reaction of glyoxylate with 2,4-dinitrophenylhydrazine, resulting in a hydrazone derivative. This compound is significant in various scientific research fields due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glyoxylate 2,4-dinitrophenylhydrazone involves a condensation reaction where glyoxylate reacts with 2,4-dinitrophenylhydrazine. The reaction typically occurs under acidic conditions, facilitating the nucleophilic addition of the hydrazine to the carbonyl group of glyoxylate, followed by the elimination of water to form the hydrazone derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product. The process may include steps such as purification through recrystallization and verification of the compound’s structure using spectroscopic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Glyoxylate 2,4-dinitrophenylhydrazone undergoes several types of chemical reactions, including:
Nucleophilic Addition-Elimination: The compound readily reacts with carbonyl groups in acidic conditions to form hydrazone derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, its hydrazone structure suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions:
Acidic Conditions: The formation of this compound typically requires an acidic environment to facilitate the nucleophilic addition of the hydrazine to the carbonyl group.
Organic Solvents: The compound is soluble in organic solvents such as ethanol, acetone, and chloroform, which are often used in its reactions and purification processes.
Major Products Formed: The primary product formed from the reaction of glyoxylate with 2,4-dinitrophenylhydrazine is the hydrazone derivative itself. This compound can further react with other carbonyl-containing compounds to form additional hydrazone derivatives.
Applications De Recherche Scientifique
Glyoxylate 2,4-dinitrophenylhydrazone has several scientific research applications, including:
Analysis of Glyoxylate in Biological Samples: It is used in high-performance liquid chromatographic methods to determine glyoxylate levels in biological samples, such as rat liver.
Studying Bacterial Metabolism: The compound is utilized in research on bacterial metabolism, particularly in studies involving the oxidation of certain compounds by bacteria.
Thin-Layer Chromatography: It is employed in thin-layer chromatography for the separation and identification of keto acids, which are important in various metabolic processes.
Research in Dermatology: The compound has been used in dermatological research to study metabolic pathways like the glyoxylate shunt in mammalian skin.
Carbohydrate Analysis: In carbohydrate chemistry, it is used for the periodate oxidation analysis of carbohydrates, aiding in the elucidation of carbohydrate structures.
Mécanisme D'action
The mechanism of action of Glyoxylate 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond of glyoxylate (the addition stage) to form an intermediate compound, which then loses a molecule of water (the elimination stage) to yield the hydrazone derivative. This reaction mechanism is crucial for its application in detecting and quantifying carbonyl-containing compounds.
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenylhydrazine: This compound is similar in structure and reactivity, commonly used for the detection of carbonyl compounds.
Glyoxylic Acid: As a precursor in the synthesis of Glyoxylate 2,4-dinitrophenylhydrazone, glyoxylic acid shares some chemical properties and reactivity.
Uniqueness: this compound is unique due to its specific application in the detection and analysis of glyoxylate in biological samples. Its formation through a nucleophilic addition-elimination reaction and its distinctive yellow crystalline appearance further distinguish it from other similar compounds.
Propriétés
IUPAC Name |
2-[(2,4-dinitrophenyl)hydrazinylidene]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O6/c13-8(14)4-9-10-6-2-1-5(11(15)16)3-7(6)12(17)18/h1-4,10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIUGEKEJZNTPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953550 | |
| Record name | [2-(2,4-Dinitrophenyl)hydrazinylidene]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3158-42-7 | |
| Record name | Glyoxylate 2,4-dinitrophenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(2,4-Dinitrophenyl)hydrazinylidene]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-hydroxy-N-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl]acetamide](/img/structure/B1200124.png)




